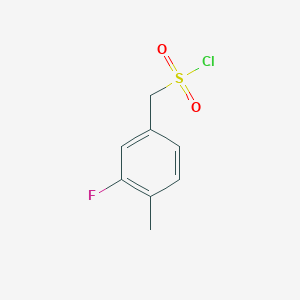

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride

Vue d'ensemble

Description

“(3-Fluoro-4-methylphenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1341522-61-9 . It has a molecular weight of 222.67 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H8ClFO2S/c1-6-2-3-7 (4-8 (6)10)5-13 (9,11)12/h2-4H,5H2,1H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique

1. Selective Fluorination

A study by Makino and Yoshioka (1987) highlighted the use of methanesulfonyl fluoride and cesium fluoride, modified with crown ethers, for selective fluorination of various benzyl alcohols via nucleophilic substitution. This method provides a base for the synthesis of compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohols and chlorides (Makino & Yoshioka, 1987).

2. Functionalization in Drug Synthesis

Pesti et al. (2000) demonstrated the efficient functionalization of 2-Fluoro-4-methylpyridine, which involved chlorination, hydrolysis, and methanesulfonylation. This process was part of synthesizing a cognition enhancer drug candidate, showing the utility of these compounds in pharmaceutical synthesis (Pesti et al., 2000).

3. Vinyl Fluorides Synthesis

The research by McCarthy et al. (1990) introduced a method where the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones. This method provides a two-step route to vinyl fluorides, using KF or DAST as a fluorine source (McCarthy et al., 1990).

4. Electrocatalysis and Energy Storage

Su et al. (2001) studied the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-AlCl3 ionic liquid. The reversible intercalation of sodium into these films suggests potential applications in energy storage and conversion technologies (Su, Winnick, & Kohl, 2001).

5. Synthetic Utility in Organic Chemistry

Prakash et al. (2010) developed a new synthetic protocol for α-fluoro(disulfonyl)methane and its analogs. This method highlights the utility of such compounds in the preparation of various fluoromethylated organic molecules, showcasing their importance in diverse organic syntheses (Prakash et al., 2010).

6. Catalytic Reactions

Kang et al. (2017) explored catalytic systems for the decomposition of methanesulfonyl chloride, a key step in methane conversions. Their research emphasizes the role of these compounds in improving product selectivity in chemical processes (Kang et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride are not explicitly mentioned in the available literature. This compound is a chemical intermediate and is often used in the synthesis of more complex molecules. Its targets would therefore depend on the specific context of its use .

Mode of Action

As a sulfonyl chloride, it is likely to be reactive and may participate in substitution reactions with nucleophiles .

Biochemical Pathways

As a chemical intermediate, its effects on biochemical pathways would be determined by the final compounds it is used to synthesize .

Result of Action

Its effects would be determined by the final compounds it is used to synthesize .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride. For instance, it is typically stored at room temperature .

Propriétés

IUPAC Name |

(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMCICNTNXWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)

![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)

![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)

![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)